molecular formula C15H13ClN2O3 B5763878 N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide

N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide

Cat. No. B5763878
M. Wt: 304.73 g/mol
InChI Key: BPRKXLICDIPYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide, also known as CNPA, is a synthetic organic compound that has been widely used in scientific research. CNPA belongs to the class of amides and is classified as a non-steroidal anti-inflammatory drug (NSAID). This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. The purpose of

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide as an NSAID is similar to other NSAIDs. N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting the production of prostaglandins, N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide in lab experiments is its high purity and stability. N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide is also readily available from commercial sources. However, one limitation of using N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide is its potential toxicity. N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been shown to be toxic to some cell types at high concentrations. Therefore, caution should be exercised when using N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide in experiments involving living cells.

Future Directions

There are several future directions for research involving N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide. One direction is the development of novel anti-inflammatory agents based on the structure of N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide. Another direction is the investigation of the mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide in cancer cells. In addition, the potential use of N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide as a diagnostic tool for cancer has been suggested. Further research is needed to fully understand the potential applications of N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide in scientific research.

Synthesis Methods

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide involves the reaction of 4-chloro-3-nitroaniline with 4-methylphenylacetic acid in the presence of a dehydrating agent. This reaction results in the formation of N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide as a yellow crystalline solid. The purity of N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been used as a substrate for the enzyme nitroreductase, which is involved in the metabolism of nitroaromatic compounds. In pharmacology, N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been used as a reference compound for the development of new NSAIDs. In medicinal chemistry, N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been used as a starting material for the synthesis of novel anti-inflammatory agents.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)8-15(19)17-12-6-7-13(16)14(9-12)18(20)21/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRKXLICDIPYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)acetamide

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